
2-(8-bromoquinazolin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-bromoquinazolin-4-yl)acetic acid is a chemical compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol. It is a useful research chemical, often employed in various scientific studies due to its unique structure and properties.
Preparation Methods
The synthesis of 2-(8-bromoquinazolin-4-yl)acetic acid typically involves the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride . This intermediate product is then further reacted with p-amino acetophenone to obtain the final compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
2-(8-bromoquinazolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted quinazoline compounds .
Scientific Research Applications
2-(8-bromoquinazolin-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-bromoquinazolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain .
Comparison with Similar Compounds
2-(8-bromoquinazolin-4-yl)acetic acid can be compared with other similar compounds, such as:
Thiazoloquinazolines: These compounds also contain a quinazoline ring and exhibit various biological activities, including anti-tumor and anti-inflammatory properties.
Indole derivatives: Indole-3-acetic acid, for example, is a plant hormone with diverse biological applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
2-(8-bromoquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6-8(4-9(14)15)12-5-13-10(6)7/h1-3,5H,4H2,(H,14,15) |
InChI Key |
MDSJJNOIGFRUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN=C2C(=C1)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
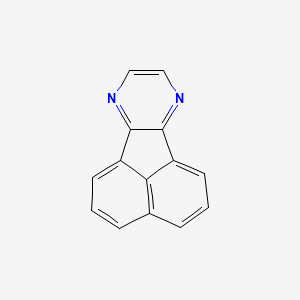
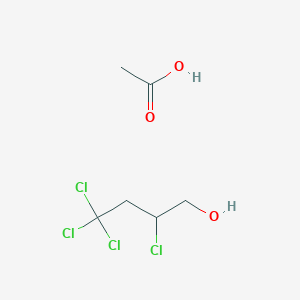
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
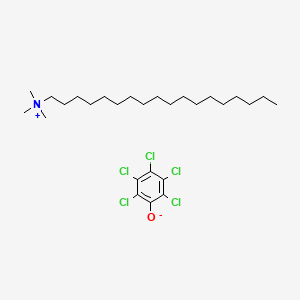
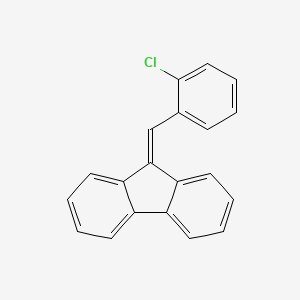


![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
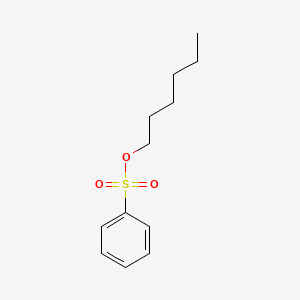
![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)

